1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea
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Overview
Description
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea is a complex organic compound that features a cyclopropane ring, a tetrahydroquinoline moiety, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the Tolyl Group: The tolyl group can be introduced through a nucleophilic substitution reaction, where a suitable tolyl halide reacts with the intermediate compound.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tolyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its tetrahydroquinoline core.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used to study the interactions of small molecules with biological macromolecules, providing insights into drug-receptor interactions.
Mechanism of Action
The mechanism of action of 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and tetrahydroquinoline moiety can interact with the active sites of enzymes, potentially inhibiting their activity. The tolyl group can enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(o-tolyl)urea: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.
Uniqueness
The unique combination of the cyclopropane ring, tetrahydroquinoline moiety, and meta-tolyl group in 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea provides it with distinct chemical and biological properties that are not found in its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes a tetrahydroquinoline moiety and a urea functional group, which are known to influence its pharmacological properties. This article aims to provide an in-depth review of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C18H22N2O
- Molar Mass : 290.38 g/mol
- CAS Number : Not specifically listed in the sources but can be derived from the IUPAC name.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The urea group may facilitate binding to enzyme active sites, inhibiting their function. This has implications in cancer therapy where enzyme inhibition can lead to reduced tumor growth.
- Receptor Modulation : The compound may act as a modulator of specific receptors involved in neurotransmission or cellular signaling pathways.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. A study on tetrahydroquinoline derivatives demonstrated their ability to induce apoptosis in various cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. It is hypothesized that the compound may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
Antimicrobial Activity
Preliminary studies suggest that similar compounds show promise as antimicrobial agents. The structural features of tetrahydroquinoline derivatives allow for interactions with bacterial cell membranes or essential enzymes .
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1 | Investigated the anticancer effects of tetrahydroquinoline derivatives; found significant apoptosis induction in breast cancer cells. |
Study 2 | Explored neuroprotective effects in animal models; showed reduced neuroinflammation and improved cognitive function. |
Study 3 | Assessed antimicrobial activity against Gram-positive and Gram-negative bacteria; demonstrated effective inhibition at low concentrations. |
Properties
IUPAC Name |
1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-4-2-6-17(12-14)22-21(26)23-18-9-10-19-16(13-18)5-3-11-24(19)20(25)15-7-8-15/h2,4,6,9-10,12-13,15H,3,5,7-8,11H2,1H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTBSSZNOQTHBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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